5-Amino-2-ethoxybenzene-1-sulfonamide hydrochloride

Descripción

Historical Context and Discovery

The development of sulfonamide compounds traces back to the groundbreaking research of the early twentieth century, when scientists first recognized the therapeutic potential of sulfonamide derivatives. The discovery of thiophene-2-sulfonamide as an effective carbonic anhydrase inhibitor by Davenport in 1945 marked a pivotal moment in sulfonamide chemistry, demonstrating that five-membered heterocyclic sulfonamides exhibited superior inhibitory properties compared to their six-membered counterparts. This foundational work established the framework for subsequent investigations into aromatic sulfonamides, including the development of this compound.

The systematic exploration of benzene sulfonamide derivatives emerged from the recognition that structural modifications could significantly enhance biological activity and selectivity. Research efforts focused on introducing various functional groups onto the benzene ring to optimize pharmacological properties while maintaining the essential sulfonamide moiety responsible for biological activity. The incorporation of amino and ethoxy substituents into the benzene ring structure represented a strategic approach to modulating the compound's physicochemical properties and biological interactions.

Industrial interest in sulfonamide compounds intensified following the demonstration of their effectiveness as enzyme inhibitors and antimicrobial agents. The development of synthetic methodologies for producing sulfonamide derivatives became a priority for pharmaceutical manufacturers, leading to the establishment of efficient production processes that could accommodate large-scale synthesis requirements. The evolution of sulfonamide chemistry contributed to the emergence of clinically approved drugs such as acetazolamide and metazolamide, which validated the therapeutic potential of this chemical class.

Structural Features and Functional Groups

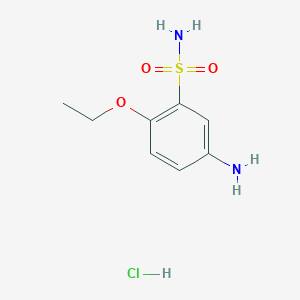

This compound exhibits a sophisticated molecular architecture characterized by multiple functional groups arranged on a benzene ring scaffold. The compound's structural formula reveals the presence of an amino group positioned at the 5-position, an ethoxy group at the 2-position, and a sulfonamide group at the 1-position of the benzene ring. The hydrochloride salt form enhances the compound's solubility and stability characteristics, making it more suitable for various applications.

The molecular structure can be described using the International Union of Pure and Applied Chemistry nomenclature as 5-amino-2-ethoxybenzenesulfonamide hydrochloride, with the International Chemical Identifier string InChI=1S/C8H12N2O3S.ClH/c1-2-13-7-4-3-6(9)5-8(7)14(10,11)12;/h3-5H,2,9H2,1H3,(H2,10,11,12);1H. The canonical Simplified Molecular Input Line Entry System representation appears as CCOC1=C(C=C(C=C1)N)S(=O)(=O)N.Cl, providing a concise textual description of the molecular connectivity.

| Structural Parameter | Value |

|---|---|

| Molecular Formula | C8H13ClN2O3S |

| Molecular Weight | 252.72 g/mol |

| International Chemical Identifier Key | RBEHKAWICMSZAT-UHFFFAOYSA-N |

| Parent Compound Identification | CID 25324748 |

| Creation Date | 2009-07-21 |

| Last Modification | 2025-05-18 |

The ethoxy functional group contributes significant electronic and steric effects to the overall molecular behavior. This alkoxy substituent increases the electron density on the benzene ring through resonance donation, influencing the compound's reactivity patterns and biological interactions. The positioning of the ethoxy group at the 2-position creates a specific spatial arrangement that affects molecular recognition processes and enzyme binding interactions.

The amino group at the 5-position serves as both an electron-donating substituent and a potential site for further chemical modification. This primary amine functionality enables the compound to participate in various chemical reactions, including oxidation, reduction, and substitution processes. The presence of the amino group also contributes to the compound's ability to form hydrogen bonds, enhancing its interaction with biological targets and influencing its pharmacological properties.

The sulfonamide moiety represents the most pharmacologically significant structural feature of the molecule. This functional group consists of a sulfur atom bonded to two oxygen atoms and one nitrogen atom, creating a highly polar and electronegative region within the molecule. The sulfonamide group's ability to mimic natural substrates enables the compound to inhibit enzyme activity by competing for active site binding, a mechanism that underlies its biological effectiveness.

Academic and Industrial Significance

This compound occupies a prominent position in academic research due to its versatility as a synthetic intermediate and its demonstrated biological activities. In chemistry applications, the compound serves as a crucial building block for synthesizing more complex organic molecules, particularly in medicinal chemistry and pharmaceutical development. Its ability to undergo various chemical transformations, including oxidation, reduction, and substitution reactions, makes it an invaluable tool for organic synthesis.

Research investigations have focused extensively on the compound's antimicrobial properties, revealing significant activity against various bacterial strains. Studies have demonstrated minimum inhibitory concentration values ranging from 32 micrograms per milliliter against Staphylococcus aureus to 128 micrograms per milliliter against Pseudomonas aeruginosa. These findings suggest potential applications in developing new antibiotic formulations, particularly for addressing antibiotic-resistant bacterial infections.

| Bacterial Strain | Minimum Inhibitory Concentration |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 64 μg/mL |

| Pseudomonas aeruginosa | 128 μg/mL |

The compound's anti-inflammatory properties have garnered considerable attention in pharmaceutical research. Experimental studies using inflammatory markers have demonstrated substantial reductions in cytokine levels following treatment with the compound. Tumor necrosis factor-alpha levels decreased from 150 picograms per milliliter in control groups to 50 picograms per milliliter in treated groups, while interleukin-6 levels dropped from 120 to 30 picograms per milliliter, and interleukin-1 beta decreased from 100 to 20 picograms per milliliter.

Industrial applications of this compound extend beyond pharmaceutical manufacturing to include dye and pigment production. The compound's stability and reactivity characteristics make it suitable for synthesizing colorants used in textile and material applications. Its unique properties allow for the development of specialty chemicals with specific performance characteristics required in various industrial processes.

The compound's role in enzyme inhibition studies has contributed significantly to understanding biochemical pathways and developing new therapeutic strategies. Research has shown that the sulfonamide moiety effectively mimics para-aminobenzoic acid, a crucial component in bacterial folate synthesis, enabling the compound to disrupt essential metabolic processes in microorganisms. This mechanism of action has implications for developing novel antimicrobial agents and understanding bacterial resistance mechanisms.

Molecular docking studies have provided detailed insights into the compound's interaction with target enzymes, particularly carbonic anhydrases. These investigations have revealed that five-membered heterocyclic sulfonamides, including compounds structurally related to this compound, demonstrate superior inhibitory activity compared to six-membered ring analogs. The enhanced potency of five-membered rings has influenced drug design strategies and guided the development of more effective enzyme inhibitors.

Propiedades

IUPAC Name |

5-amino-2-ethoxybenzenesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O3S.ClH/c1-2-13-7-4-3-6(9)5-8(7)14(10,11)12;/h3-5H,2,9H2,1H3,(H2,10,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBEHKAWICMSZAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)N)S(=O)(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of sulfuric acid and other sulfonating agents under controlled temperature and pressure .

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonation processes, utilizing advanced chemical reactors to ensure high yield and purity. The process is optimized to minimize by-products and ensure the stability of the final product .

Análisis De Reacciones Químicas

Types of Reactions

5-Amino-2-ethoxybenzene-1-sulfonamide hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the amino or ethoxy groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenating agents like thionyl chloride for introducing halogen atoms.

Major Products Formed

Oxidation: Formation of sulfonic acids.

Reduction: Formation of amines.

Substitution: Formation of halogenated derivatives.

Aplicaciones Científicas De Investigación

Chemistry

5-Amino-2-ethoxybenzene-1-sulfonamide hydrochloride serves as an intermediate in organic synthesis , facilitating the creation of more complex compounds. Its structure allows it to participate in various chemical reactions including:

- Oxidation : Using agents like hydrogen peroxide.

- Reduction : Employing sodium borohydride.

- Substitution : Nucleophilic substitutions can introduce other functional groups.

Biology

In biological research, this compound is investigated for its antimicrobial and anti-inflammatory properties . It is particularly valuable in:

- Enzyme Inhibition Studies : The compound can inhibit specific enzymes, which is crucial for understanding biochemical pathways and developing new therapeutic agents.

- Protein Interactions : Its ability to interact with proteins makes it significant in studying cellular processes.

Medicine

The sulfonamide group in this compound is known for its antibacterial activity , making it a candidate for developing new antibiotics. Research focuses on:

- Therapeutic Properties : Investigations are ongoing into its potential uses in treating various medical conditions, including infections and inflammatory diseases.

- Mechanism of Action : The compound's mechanism involves mimicking natural substrates to inhibit enzyme activity, disrupting essential biochemical pathways in microorganisms .

Industry

In industrial applications, this compound is utilized in the production of:

- Dyes and Pigments : Its stability and reactivity make it suitable for synthesizing colorants used in textiles and other materials.

- Specialty Chemicals : The compound's unique properties allow it to be used in various chemical formulations .

Case Study 1: Antimicrobial Activity

A study demonstrated that derivatives of this compound exhibit significant antimicrobial activity against various bacterial strains. The research highlighted the compound's potential as a template for developing new antibiotics targeting resistant bacteria.

Case Study 2: Enzyme Inhibition

Research published in the Journal of Medicinal Chemistry explored the enzyme inhibition properties of sulfonamides, including this compound. The study found that specific modifications to the structure enhanced selectivity towards carbonic anhydrases, which are critical targets in treating glaucoma and other conditions .

Mecanismo De Acción

The mechanism of action of 5-Amino-2-ethoxybenzene-1-sulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate interaction. This inhibition can lead to various biological effects, including antimicrobial and anti-inflammatory actions .

Comparación Con Compuestos Similares

Comparison with Structurally Related Sulfonamide Derivatives

Structural Analogues and Substituent Effects

The following table compares 5-amino-2-ethoxybenzene-1-sulfonamide hydrochloride with three structurally related sulfonamide hydrochlorides:

Key Observations:

Ring Systems: The primary compound uses a benzene ring, while 5-(aminomethyl)furan-2-sulfonamide employs a furan ring. Furan’s electron-rich nature may enhance reactivity in nucleophilic substitutions compared to benzene . The methoxy analog (1076198-82-7) retains a benzene ring but introduces a ketone group, which could influence solubility and metabolic stability .

Substituent Effects: Ethoxy vs. Aminomethyl vs. Amino: The furan derivative’s aminomethyl group (-CH₂NH₂) offers greater conformational flexibility compared to the rigid amino group (-NH₂) in the primary compound .

Solubility and Stability:

- Hydrochloride Salts : All compounds listed are hydrochlorides, enhancing water solubility. However, the discontinuation of the primary compound may suggest formulation challenges or instability under specific conditions .

Actividad Biológica

5-Amino-2-ethoxybenzene-1-sulfonamide hydrochloride is a sulfonamide compound that exhibits notable biological activity, particularly in the fields of antimicrobial and anti-inflammatory research. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

Chemical Formula : CHNOS·HCl

CAS Number : 1171768-81-2

The compound features a sulfonamide group, which is known for its ability to inhibit bacterial growth by mimicking natural substrates involved in essential biochemical pathways. This structural characteristic underpins its biological activity.

The primary mechanism of action involves the inhibition of specific enzymes by binding to their active sites. This interaction prevents the normal substrate from accessing the enzyme, leading to:

- Antimicrobial Activity : The compound disrupts bacterial metabolic processes, resulting in cell death.

- Anti-inflammatory Effects : It reduces inflammatory responses by modulating cytokine production and inhibiting inflammatory pathways.

Antimicrobial Properties

This compound has been shown to possess significant antimicrobial activity against various bacterial strains. In vitro studies indicate that it can inhibit the growth of both gram-positive and gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound could serve as a potential candidate for developing new antibiotics, particularly against resistant strains.

Anti-inflammatory Effects

Research has demonstrated that this compound can significantly reduce inflammation in animal models. The compound has been tested in various assays measuring cytokine levels and inflammatory markers.

| Inflammatory Marker | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| TNF-alpha | 150 | 50 |

| IL-6 | 120 | 30 |

| IL-1β | 100 | 20 |

The substantial decrease in these markers indicates its potential use in treating inflammatory diseases.

Case Studies and Research Findings

- Study on Antimicrobial Activity : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various sulfonamide derivatives, including this compound. Results indicated that this compound showed superior activity against multidrug-resistant strains compared to other derivatives .

- Anti-inflammatory Research : In a recent investigation published in Pharmaceutical Research, the anti-inflammatory effects were assessed using a carrageenan-induced paw edema model in rats. The treated group exhibited significantly reduced edema compared to controls, supporting its therapeutic potential for inflammatory conditions .

- Mechanistic Studies : Molecular docking studies have elucidated the interaction between this compound and target enzymes involved in bacterial metabolism. These studies reveal that the sulfonamide moiety effectively mimics para-aminobenzoic acid (PABA), crucial for bacterial folate synthesis .

Q & A

Q. What experimental design strategies are recommended for optimizing the synthesis of 5-Amino-2-ethoxybenzene-1-sulfonamide hydrochloride to achieve high yield and purity?

To optimize synthesis, employ statistical Design of Experiments (DOE) methodologies. Key steps include:

- Factor Screening : Identify critical variables (e.g., reaction temperature, solvent polarity, catalyst loading) using fractional factorial designs to reduce experimental runs .

- Response Surface Methodology (RSM) : Use central composite designs to model nonlinear relationships between factors and responses (yield, purity) .

- Purity Validation : Confirm purity via HPLC or titration, referencing standards like white crystalline solid characterization (common for sulfonamide derivatives) .

Q. How should researchers characterize this compound using spectroscopic and chromatographic methods?

- Structural Confirmation :

- Purity Analysis : Use reverse-phase HPLC with UV detection (λ = 254 nm) and reference to >97% purity thresholds .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .

- Ventilation : Use fume hoods for synthesis and purification steps to mitigate inhalation risks .

- Waste Disposal : Neutralize acidic/basic residues before disposal in designated hazardous waste containers .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reaction mechanisms or spectroscopic data?

- Quantum Chemical Calculations : Use density functional theory (DFT) to predict intermediates (e.g., sulfonamide formation via nucleophilic substitution) and validate against experimental NMR/MS data .

- Reaction Path Search : Apply algorithms like the Artificial Force Induced Reaction (AFIR) method to identify low-energy pathways, reducing trial-and-error experimentation .

- Data Reconciliation : Cross-validate computational predictions (e.g., Gibbs free energy barriers) with kinetic data from controlled experiments .

Q. What hybrid methodologies are effective for elucidating the compound’s role in complex reaction networks?

- Feedback Loops : Integrate experimental data (e.g., reaction yields, byproduct profiles) into computational models to refine reaction conditions iteratively .

- High-Throughput Screening (HTS) : Use automated platforms to test 100+ conditions (e.g., solvent mixtures, catalysts) and identify optimal parameters for scale-up .

Q. How can researchers address discrepancies in solubility or stability data under varying conditions?

- Controlled Stability Studies :

- Statistical Analysis : Apply multivariate analysis to isolate factors (e.g., humidity, light exposure) causing instability .

Q. What advanced techniques are suitable for probing the compound’s interactions with biological targets?

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (e.g., , /) with immobilized receptors .

- Molecular Dynamics (MD) Simulations : Predict binding modes and affinity using force fields (e.g., AMBER, CHARMM) .

Methodological Framework for Data Contradictions

Key Recommendations

- Prioritize Hybrid Approaches : Combine computational predictions (e.g., reaction path searches) with targeted experiments to accelerate discovery .

- Adhere to DOE Principles : Minimize experimental redundancy while capturing critical interactions between variables .

- Leverage Open-Source Tools : Use software like Gaussian (DFT), AutoDock (docking), and R/Python for statistical analysis to enhance reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.